3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride

Medicinal Chemistry Drug Design Physicochemical Properties

Challenge: Pyrazole building blocks with poor solubility or unstable free base forms compromise synthetic reproducibility. Solution: This hydrochloride salt of 3-ethoxy-1-methyl-1H-pyrazol-4-amine (CAS 1431970-13-6) offers enhanced aqueous solubility and handling stability. - Key differentiator: The 3-ethoxy group modulates logP and ADME properties (e.g., BBB penetration), unlike 3-methoxy or 3-propoxy analogs. - Validated application: Scaffold used to achieve JAK1 selectivity over JAK2/JAK3 for autoimmune/inflammatory targets. - Supply: Reliable intermediate for kinase inhibitor libraries and multi-step synthesis.

Molecular Formula C6H12ClN3O
Molecular Weight 177.63
CAS No. 1431970-13-6
Cat. No. B2831203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride
CAS1431970-13-6
Molecular FormulaC6H12ClN3O
Molecular Weight177.63
Structural Identifiers
SMILESCCOC1=NN(C=C1N)C.Cl
InChIInChI=1S/C6H11N3O.ClH/c1-3-10-6-5(7)4-9(2)8-6;/h4H,3,7H2,1-2H3;1H
InChIKeyNXXZEFUBEJKWFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethoxy-1-methyl-1H-pyrazol-4-amine HCl: Research Utility & Procurement


3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (CAS 1431970-13-6) is a functionalized pyrazole building block available as a hydrochloride salt, which generally enhances its aqueous solubility and handling characteristics compared to the free base form . It is listed in commercial catalogs as a research compound with typical purities of 95-98% and is primarily intended for use as a synthetic intermediate in medicinal chemistry and drug discovery .

Why Generic Analogs Cannot Substitute This Building Block


Substitution of this specific building block with a generic or closely related analog (e.g., 1-methyl-1H-pyrazol-4-amine, 3-methoxy, or 3-propoxy derivatives) is not scientifically trivial. The 3-ethoxy group modulates key physicochemical properties, such as lipophilicity (estimated logP) and solubility, which are critical for reaction compatibility and downstream compound properties [1]. Furthermore, the hydrochloride salt form provides distinct advantages in stability and aqueous solubility over the free base, which is crucial for reproducible synthetic workflows [2]. Without direct comparative data, any substitution carries a high risk of altering synthetic outcomes or biological activity.

Key Quantitative Differentiation Evidence


Lipophilicity Shift: Ethoxy vs. Methoxy Group

The 3-ethoxy substitution is expected to increase lipophilicity compared to the 3-methoxy analog. This is inferred from the reported logP values for related compounds. The 3-methoxy derivative has a reported logP of -0.371 [1]. While an experimental logP for the 3-ethoxy analog is not publicly available, the addition of a methylene group typically increases logP by approximately 0.5 units, suggesting a measurable impact on a compound's physicochemical profile, which is a critical factor in medicinal chemistry optimization.

Medicinal Chemistry Drug Design Physicochemical Properties

ADME Impact: Solubility and Brain Penetration

Analysis of closely related analogs suggests the 3-ethoxy group occupies a strategic position for modulating key ADME properties. One source indicates that modifying the 3-position substituent from an ethoxy group (oxygen-containing) to an ethyl group (oxygen-removed) on a similar scaffold results in a decrease in solubility from 12.4 mg/mL to 4.8 mg/mL, while simultaneously increasing the brain-to-plasma ratio from 0.6 to 1.8 . This highlights the sensitivity of critical drug-like properties to the specific nature of the 3-position substituent.

ADME Pharmacokinetics Medicinal Chemistry

JAK1 Selectivity of Derived Inhibitor

A complex molecule containing the 3-ethoxy-1-methyl-1H-pyrazol-4-amine moiety as a key structural feature has demonstrated a specific selectivity profile for Janus Kinases (JAK). In enzymatic assays, this compound (BDBM313402) showed an IC50 of 2,530 nM against JAK1, while exhibiting significantly lower activity against JAK2 and JAK3 (IC50 > 30,000 nM for both) [1]. This data indicates that the pyrazole core can be elaborated into selective kinase inhibitors, and the specific substitution pattern is integral to achieving this selectivity.

Kinase Inhibition JAK/STAT Pathway Selectivity

Recommended Applications


Kinase Inhibitor Scaffold

The 3-ethoxy-1-methyl-1H-pyrazol-4-amine moiety is a validated starting point for synthesizing kinase inhibitors. As demonstrated by a derivative compound (BDBM313402), this scaffold can be elaborated to achieve a selectivity profile against JAK1 over JAK2 and JAK3 . Researchers developing targeted therapies for autoimmune or inflammatory diseases should consider this building block for constructing focused kinase inhibitor libraries.

ADME-Optimized Probe Synthesis

The 3-ethoxy substituent is a key design element for modulating ADME properties. As evidenced by analog studies, the presence of the ethoxy group significantly impacts both solubility and the potential for blood-brain barrier penetration . This compound is therefore suitable for medicinal chemistry programs where precise control over pharmacokinetic parameters is required.

Hydrochloride Salt for Aqueous-Phase Reactions

The hydrochloride salt form of this compound is particularly suited for research applications requiring enhanced aqueous solubility. This form simplifies handling and dissolution in aqueous buffers or polar solvents, making it a reliable building block for multi-step synthesis and high-throughput experimentation where the free base may have solubility limitations [1].

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